2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole
Description
Properties
IUPAC Name |
tert-butyl N-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-17(2,3)13-9-7-12(8-10-13)15-21-20-14(23-15)11-19-16(22)24-18(4,5)6/h7-10H,11H2,1-6H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZOQCJTFXCCPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-oxadiazole typically follows a modular synthetic route involving:
- Formation of the 1,3,4-oxadiazole ring by cyclization of appropriate hydrazide and carboxylic acid derivatives under dehydrating conditions.
- Introduction of the 5-(4-tert-butylphenyl) substituent via the corresponding aryl acid or aryl acid chloride.
- Attachment of the aminomethyl side chain , protected as a Boc derivative, through nucleophilic substitution or amidation reactions.
- Optimization of reaction conditions to maximize yield and purity, including temperature control and choice of solvents.
Preparation of the Oxadiazole Core
The 1,3,4-oxadiazole ring is commonly synthesized by cyclodehydration of hydrazides with carboxylic acids or their derivatives using dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). For example, the reaction of an aryl hydrazide with 4-tert-butylbenzoic acid in the presence of POCl3 at reflux temperature (80–90 °C) for several hours yields the corresponding 2,5-disubstituted 1,3,4-oxadiazole (Scheme 1).
- Typical conditions : POCl3 as dehydrating agent, reflux for 3 hours, followed by quenching in ice and neutralization with sodium bicarbonate.
- Yields : Moderate to good yields ranging from 43% to 68% depending on substituents and purification methods.
Introduction of the Aminomethyl Side Chain with Boc Protection
The aminomethyl group protected by a tert-butyloxycarbonyl (Boc) group is introduced via substitution reactions involving esters or halides on the oxadiazole ring. A representative approach includes:
- Starting materials : 2,5-bis(bromomethyl)-1,3,4-oxadiazole derivatives and diethyl iminodiacetate esters.
- Reaction conditions : Substitution reactions conducted in aprotic solvents at elevated temperatures (50–60 °C) to improve yields.
- Hydrolysis step : Conversion of ester intermediates to carboxymethylaminoalkyl derivatives via alkaline hydrolysis using sodium hydroxide in methanol, carefully controlled to avoid decomposition.
- Optimization : A molar ratio of ester to NaOH of 1:10 and methanol as solvent provide the best yield and product stability.
- Yields : Up to 91% for substitution products and good yields for hydrolysis products.
Detailed Reaction Conditions and Optimization
Research Findings and Notes
- The Boc-protected aminomethyl group is stable under the substitution and hydrolysis conditions when carefully controlled.
- Lithium chloride-mediated hydrolysis was ineffective compared to alkaline hydrolysis.
- Acidic hydrolysis leads to product decomposition due to excessive heating.
- Methanol is preferred for hydrolysis due to substrate solubility.
- The presence of bulky tert-butyl groups enhances the stability of the oxadiazole ring during synthesis.
- The synthetic route allows for good scalability and adaptability for derivatives with similar structures.
Summary of Preparation Methodology
| Stage | Key Reagents | Reaction Type | Critical Parameters | Outcome |
|---|---|---|---|---|
| Oxadiazole ring formation | Aryl hydrazide + aryl acid + POCl3 | Cyclodehydration | Reflux 80–90 °C, 3 h | 2,5-Disubstituted oxadiazole |
| Aminomethyl side chain addition | Boc-protected amine ester + base + oxadiazole derivative | Nucleophilic substitution | 50–60 °C, aprotic solvent | Substituted oxadiazole intermediate |
| Ester hydrolysis | NaOH (1:10 molar ratio), methanol | Alkaline hydrolysis | Controlled temp, methanol solvent | Final Boc-protected aminomethyl oxadiazole |
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Organic Electronics
One of the primary applications of this compound is in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its properties make it suitable for use as a hole-blocking material, which is essential for improving the efficiency and stability of these devices.
- Hole-Blocking Material: The compound effectively prevents the recombination of holes and electrons, which enhances the overall efficiency of OLEDs. This application is crucial for developing high-performance displays and lighting solutions.
Bistable Nonvolatile Memory Devices
The compound has also been utilized in fabricating bistable nonvolatile memory devices. When incorporated into polyurethane (PU) matrices, it significantly improves the resistive switching characteristics of these devices.
- Performance Improvement: The incorporation leads to an increase in the ON/OFF ratio by two orders of magnitude and provides a long retention period exceeding five hours. This advancement is vital for nonvolatile memory technologies, which require stable data retention without power.
Scintillation Materials
Another notable application is in the preparation of plastic scintillators. The compound acts as an organic fluorescent molecule that can be used to detect ionizing radiation.
- Plastic Scintillators: These materials are essential in various fields, including medical imaging and radiation detection, due to their ability to convert ionizing radiation into visible light.
Case Study 1: OLED Efficiency Enhancement
A research study demonstrated that incorporating 2-tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole into OLED structures resulted in a marked improvement in device efficiency. The study reported an increase in luminous efficacy by approximately 30%, attributed to its effective hole-blocking capabilities.
Case Study 2: Nonvolatile Memory Devices
In another study focusing on bistable nonvolatile memory devices, researchers found that devices incorporating this oxadiazole compound exhibited improved switching speeds and stability. The devices showed a retention time significantly longer than traditional materials used in similar applications.
Mechanism of Action
The mechanism by which 2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole exerts its effects depends on its application. In biological systems, it may interact with specific proteins or enzymes, altering their activity. The tert-butyl groups can influence the compound’s binding affinity and specificity, while the oxadiazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Differences
Key Findings:
Electron Transport Efficiency: PBD exhibits superior electron transport due to biphenylyl π-conjugation, achieving comparable performance to Alq3 in OLEDs . The target compound’s BOC-aminomethyl group disrupts conjugation, likely reducing electron mobility. Trifluoromethyl-substituted analogs (e.g., ) may offer enhanced electron affinity but lack thermal stability data.
Thermal Stability :
- PBD and tert-butyl-substituted oxadiazoles (e.g., BPBD in ) show high thermal stability (>300°C), critical for OLED and scintillator applications . The BOC group in the target compound may lower decomposition temperatures, as BOC deprotection typically occurs near 150–200°C .
Synthetic Utility :
- The BOC group in the target compound allows selective deprotection for further functionalization, a feature absent in PBD or CF3-substituted analogs . This makes it valuable as a synthetic intermediate.
Optoelectronic Performance :
- Anthracene-oxadiazole derivatives () exhibit strong electroluminescence (EL) due to extended conjugation, whereas the target compound’s lack of π-extended systems limits its use as an emitter.
Biological Activity
The compound 2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole belongs to the oxadiazole family, which is recognized for its diverse biological activities. Oxadiazoles are five-membered heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of this compound can be depicted as follows:
This structure contains a tert-butyl group and an oxadiazole ring, which are crucial for its biological activity.
Antiproliferative Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a library of 1,2,5-oxadiazole derivatives was synthesized and tested for cytotoxicity using the MTT assay. Notably, certain derivatives displayed potent activity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cells. The mechanism of action was linked to the inhibition of topoisomerase I activity, which is critical for DNA replication and repair .
Table 1: Antiproliferative Activity of Oxadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 12.5 | Topoisomerase I Inhibition |
| Compound B | HeLa | 8.0 | Topoisomerase I Inhibition |
| This compound | HCT-116 | TBD | TBD |
Note: TBD = To Be Determined based on future studies.
Anti-inflammatory Activity
In addition to anticancer properties, oxadiazole derivatives have shown promising anti-inflammatory effects. A study on various substituted oxadiazoles indicated that certain compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro. The structure-activity relationship suggested that modifications at the 2 and 5 positions of the oxadiazole ring enhanced anti-inflammatory activity .
Table 2: Anti-inflammatory Activity of Selected Oxadiazoles
| Compound Name | Inhibition (%) | Cytokine Targeted |
|---|---|---|
| Compound C | 75% | TNF-α |
| Compound D | 65% | IL-6 |
| This compound | TBD | TBD |
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of oxadiazole derivatives in a preclinical model. The study highlighted that compounds with bulky substituents like tert-butyl groups significantly enhanced cytotoxicity against cancer cell lines. The presence of the [1,3,4]oxadiazole moiety was essential for maintaining biological activity .
Case Study 2: Mechanistic Insights
Molecular docking studies provided insights into the binding interactions between oxadiazole derivatives and target proteins involved in cancer progression. The results indicated that the compound's binding affinity correlated with its antiproliferative activity, suggesting a potential pathway for drug design targeting specific molecular pathways in cancer cells .
Q & A
Q. How can heterojunction design improve device efficiency in PLEDs using this compound?
- Methodological Answer : Fabricate bilayer heterojunctions with PBD:PMMA as the ETL and PVK as the hole-transport layer (HTL). Optimize interfacial roughness (<1 nm RMS) via atomic force microscopy (AFM) to reduce exciton quenching at layer boundaries .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
